molecular formula C27H18N3Na3O10S3 B1171882 Fluorescent brightening agent 169 CAS No. 12224-32-7

Fluorescent brightening agent 169

Cat. No.: B1171882
CAS No.: 12224-32-7
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Description

Historical Context and Discovery

The development of fluorescent brightening agent 169 traces its origins to the foundational discoveries in fluorescent whitening technology that emerged in the early twentieth century. The historical trajectory began in 1929 when P. Krais made the seminal observation that aesculetin could emit fluorescence under ultraviolet light when applied to fabric substrates, thereby achieving a whitening effect. This discovery marked the inception of fluorescent brightening technology, though the early compounds like aesculetin possessed significant limitations, including poor wash fastness and photodegradation under light exposure. The breakthrough in commercial fluorescent brightening came in 1940 when the German company Bayer developed the first commercially viable fluorescent brightener based on derivatives of 4,4'-bis-triazine stilbene-2,2'-disulfonic acid. This development established the foundation for the stilbene class of brightening agents, to which this compound belongs, and represented a paradigm shift from traditional bleaching methods to optical enhancement techniques.

The specific development of this compound emerged from subsequent research efforts focused on optimizing the performance characteristics of stilbene-based brightening systems. The compound represents an evolution in molecular design, incorporating morpholino and anilino substituents that enhance both the fluorescent efficiency and substrate affinity of the brightening agent. The systematic nomenclature of the compound as 4,4'-bis(2-anilino-4-morpholino-1,3,5-triazin-6-yl)amino]-2,2'-stilbenedisulfonic acid reflects the sophisticated chemical architecture that emerged from decades of research into structure-activity relationships in fluorescent brightening systems. This molecular design addresses earlier limitations in brightening agent technology, particularly regarding temperature stability, pH tolerance, and compatibility with various substrate materials and processing conditions.

The industrial adoption of this compound coincided with the expansion of synthetic textile production and the increasing demand for enhanced aesthetic quality in consumer products during the latter half of the twentieth century. The compound's development represented a response to industry requirements for brightening agents that could perform effectively under diverse processing conditions while maintaining excellent fastness properties. The historical significance of this compound extends beyond its immediate technical applications, as it exemplifies the evolution of chemical technology from simple additive systems to sophisticated molecular designs that address complex industrial challenges through targeted chemical functionality.

Nomenclature and Classification

This compound operates under a comprehensive nomenclature system that reflects both its chemical structure and regulatory classification within the international chemical commerce framework. The primary designation as this compound corresponds to the Colour Index classification system, which provides standardized nomenclature for colorants and optical brightening agents used in commercial applications. The compound is alternatively identified as C.I. This compound, emphasizing its formal recognition within the Colour Index International database. This systematic nomenclature serves critical functions in international trade, regulatory compliance, and technical communication across diverse industrial sectors where the compound finds application.

The chemical nomenclature of the compound reflects its complex molecular architecture through the International Union of Pure and Applied Chemistry systematic name: 4,4'-bis(2-anilino-4-morpholino-1,3,5-triazin-6-yl)amino]-2,2'-stilbenedisulfonic acid. This comprehensive designation provides detailed information about the molecular structure, including the presence of stilbene backbone, triazine substituents, morpholino groups, and sulfonic acid functionalities that contribute to the compound's performance characteristics. The systematic name enables precise chemical identification and facilitates technical communication among researchers, manufacturers, and end-users who require detailed understanding of the compound's molecular structure for application development and optimization.

Industrial Relevance and Market Overview

The industrial significance of this compound encompasses multiple sectors where optical enhancement and aesthetic improvement represent critical performance parameters for manufactured products. The textile industry constitutes a primary application domain, where the compound demonstrates exceptional performance in cotton and synthetic fiber processing under various treatment conditions. The compound exhibits brilliant red-light purple fluorescence and maintains excellent levelness during exhaust dyeing operations at low temperatures, making it particularly valuable for energy-efficient textile processing. Its compatibility with resin finishing agents extends its utility to advanced textile treatments where durability and performance enhancement are simultaneously required. The compound's effectiveness in both neutral and weak acid environments, as well as soap solutions, provides operational flexibility that accommodates diverse textile processing requirements and substrate specifications.

Paper manufacturing represents another significant application sector where this compound contributes to product quality enhancement through optical whiteness improvement. The compound's application in paper systems addresses the inherent yellowish coloration present in many paper substrates, particularly those containing recycled content or alternative fiber sources. The stilbene-based structure provides excellent compatibility with paper manufacturing processes while delivering consistent brightening performance across various paper grades and processing conditions. The compound's stability under the alkaline conditions commonly employed in paper manufacturing ensures reliable performance and consistent product quality throughout industrial production cycles.

The global market for fluorescent brightening agents, within which this compound operates, demonstrates robust growth trajectories driven by increasing consumer expectations for product aesthetic quality and expanding applications in emerging economies. Market analysis indicates that the global fluorescent brightening agents sector was valued at approximately 599.5 million United States Dollars in 2025, with projections suggesting growth to approximately 1,419.2 million United States Dollars by 2035. This growth trajectory corresponds to a compound annual growth rate of 9.0 percent, reflecting sustained demand across multiple industrial sectors. The market expansion is attributed to increasing demand for enhanced optical whiteness in diverse product categories, technological advancements in brightening agent formulations, and expanding applications in developing economies where industrial manufacturing continues to grow.

Regional market dynamics demonstrate significant geographical variation in demand patterns and growth opportunities for fluorescent brightening agents including compound 169. North America represents a leading market characterized by established textile, paper, and detergent industries where demand for brightening agents remains consistently strong. The region's emphasis on product quality and visual appearance, combined with increasing focus on regulatory compliance and environmental sustainability, drives demand for high-performance brightening agents that meet stringent performance and safety requirements. Europe constitutes another major market characterized by strict environmental regulations, established manufacturing infrastructure, and strong emphasis on sustainable production practices. Germany, France, and the United Kingdom emerge as leading countries within the European market, reflecting their substantial manufacturing capabilities and consumer demand for high-quality products enhanced with optical brightening technology.

The following table summarizes key market and application data for this compound:

Parameter Value Source
Chemical Abstracts Service Number 12224-32-7
Molecular Formula C27H18N3Na3O10S3
Primary Applications Textiles, Paper, Plastics
Fluorescent Color Brilliant Red-Light Purple
Global Market Value (2025) 599.5 Million USD
Projected Market Value (2035) 1,419.2 Million USD
Market Growth Rate 9.0% Annual
Leading Geographic Markets North America, Europe

Properties

CAS No.

12224-32-7

Molecular Formula

C27H18N3Na3O10S3

Synonyms

Fluorescent brightening agent 169

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Market Trends

Sector-Specific Adoption

  • Textiles : FBA 169 and CF dominate due to their solubility and compatibility with synthetic fibers. CF’s acid resistance makes it ideal for polyester, while FBA 169’s broader pH range may suit blended fabrics .
  • Coatings : Brightener OB is favored for its optical performance in paints, though its low solubility necessitates precise formulation .
  • Paper : Brightener 220 and stilbene derivatives (e.g., di-sulfonated triazoles) are standard in paper whitening, offering high reflectance and compatibility with polyvinyl alcohol coatings .

Innovation and Competition

The FBA market is highly competitive, with key players like BASF and Clariant investing in R&D for specialty applications (). Innovations include FBAs for security features (e.g., banknotes) and high-end textiles, driven by advancements in chemical formulations .

Challenges and Future Outlook

  • Regulatory Hurdles : Compliance with environmental regulations increases production costs, particularly for small enterprises .
  • Health Concerns : Some FBAs cause skin and respiratory irritation, necessitating safer alternatives .
  • Market Expansion : Growth opportunities lie in automotive and electronics sectors, where FBAs enhance material aesthetics .

Preparation Methods

Condensation Reaction with Cyanuric Chloride

The core synthesis involves a three-step condensation process:

  • Initial Chlorination : DASDA reacts with cyanuric chloride at 0–5°C in an acetone-water medium, forming a dichlorotriazine intermediate. The pH is maintained at 5.5 using 10% NaOH to prevent over-hydrolysis.

  • Primary Amine Substitution : The dichlorotriazine intermediate reacts with bis(2-hydroxyethyl)amine at 40–45°C, substituting one chlorine atom. pH control (6.5–7.0) ensures selective reactivity.

  • Secondary Amine Substitution : A final substitution with 4-sulfophenylaniline or similar aromatic amines at 80–100°C introduces sulfonic acid groups, enhancing water solubility.

Critical Parameters :

  • Temperature Gradients : Lower temperatures (0–5°C) prevent side reactions during chlorination, while higher temperatures (80–100°C) drive complete amine substitution.

  • Solvent System : PEG (MW 200–500) reduces viscosity and improves fluorescent whitening agent (FWA) solubility, enabling pumpable formulations.

Polymeric Modifications for Enhanced Performance

Recent advancements incorporate polymeric segments to improve UV resistance and dispersibility. A study demonstrated the attachment of polyethylene glycol (PEG) chains to a coumarin-triazine scaffold using cyanuric chloride as a bridge. This method involves:

  • Synthesis of 7-Hydroxy-4-Methyl Coumarin : Produced via Pechmann condensation of resorcinol and ethyl acetoacetate catalyzed by toluene-p-sulfonic acid.

  • Polymer Functionalization : Coumarin derivatives are linked to PEG chains (MW 400–1000) through triazine bridges, creating branched polymers with dual fluorescence and stabilizing effects.

Advantages :

  • Thermal Stability : PEG-based formulations remain stable at 50°C for over six months.

  • Reduced Crystallization : Polymer branching inhibits FWA aggregation, ensuring uniform coating applications.

Formulation and Optimization Strategies

Liquid Preparation Compositions

Patent data reveals optimized liquid formulations for paper coating applications:

ComponentConcentration Range (% w/w)Functionality
FWA 16910–40Fluorescent whitening
Polyethylene glycol10–85Solvent, viscosity modifier
Water0–75Diluent, cost reducer
Dispersants (e.g., PVOH)0–20Stabilizes colloidal suspensions

Key Observations :

  • PEG Molecular Weight : Lower MW PEG (200–500) achieves optimal viscosity (50–200 cP) for spray applications.

  • Water Content : Anhydrous formulations (0% water) exhibit superior storage stability but require higher PEG concentrations.

Purification and Isolation Techniques

Post-synthesis purification ensures high purity (>98%):

  • Salt Precipitation : Adding NaCl or Na₂SO₄ precipitates FWA 169, which is filtered and washed with ethanol.

  • Chromatography : Silica gel column chromatography using acetone:water (7:3) removes unreacted amines and chlorinated byproducts.

  • Lyophilization : Freeze-drying aqueous solutions yields a stable powder with minimal degradation.

Industrial Scalability and Process Economics

Batch vs. Continuous Reactor Systems

  • Batch Reactors : Preferred for small-scale production (≤1 ton/year), offering flexibility in parameter adjustments.

  • Continuous Flow Reactors : Enable large-scale synthesis (≥10 tons/year) with consistent yields (85–90%) and reduced solvent use.

Cost Drivers :

  • Cyanuric Chloride : Accounts for 40–50% of raw material costs due to its high purity requirements.

  • Energy Consumption : High-temperature steps (80–100°C) contribute to 30–35% of operational expenses.

Environmental and Regulatory Considerations

Waste Management

  • Chloride Byproducts : Generated during condensation reactions are neutralized with NaOH to form NaCl, which is treated via reverse osmosis.

  • Solvent Recovery : PEG is recycled through distillation, achieving 90–95% recovery rates.

Regulatory Compliance

  • REACH Compliance : FBA 169 registrations in Europe mandate toxicity assessments for aquatic organisms (EC₅₀ >100 mg/L).

  • FDA Approval : PEG-based formulations are GRAS (Generally Recognized As Safe) for indirect food contact applications .

Q & A

Q. What are the common synthesis pathways for Fluorescent Brightening Agent 169, and how do reaction parameters influence its structural integrity?

FBA 169 synthesis typically involves multi-step organic reactions. For example:

  • Friedel-Crafts acylation followed by cyclocondensation (used for stilbene derivatives) to achieve planar molecular structures critical for fluorescence .
  • Pechmann reaction for coumarin-based intermediates, where ethyl acetoacetate and phenol derivatives react under acidic conditions to form the coumarin backbone .
  • Nitro reduction and diazotization for introducing sulfonic acid groups, enhancing water solubility for applications in cellulose-based substrates .
    Methodological considerations :
  • Optimize temperature (80–120°C for Pechmann reactions) and catalyst choice (e.g., Lewis acids like ZnCl₂) to improve yield (reported 60–85% in similar pathways) .
  • Monitor purity via HPLC with UV-Vis detection (λ~350 nm for coumarin derivatives) to ensure minimal by-products .

Q. How can researchers evaluate the photostability of FBA 169 under UV exposure in textile applications?

Experimental design :

  • Prepare FBA 169-treated cotton/polyester fabrics and expose to accelerated UV aging (ISO 105-B02 standard).
  • Measure fluorescence retention using spectrofluorometry at intervals (0, 24, 48 hrs) with excitation at 365 nm and emission at 435 nm .
  • Cross-validate with FTIR to detect structural degradation (e.g., loss of sulfonate groups at 1040 cm⁻¹) .
    Key variables :
  • pH of the treatment bath (optimal pH 8–9 for cellulose affinity) .
  • Co-additives (e.g., UV absorbers like TiO₂) to mitigate photodegradation .

Q. What are the standard protocols for quantifying FBA 169 adsorption on cellulose fibers?

  • Use batch adsorption experiments : Immerse cellulose membranes in FBA 169 solutions (0.1–1.0 mM) at 25°C for 24 hrs.
  • Quantify unabsorbed FBA 169 via fluorescence quenching assays (calibrated against standard curves) .
  • Calculate adsorption capacity (μmol/g) using Langmuir isotherm models, noting deviations caused by competing ions (e.g., Ca²⁺ in hard water) .

Advanced Research Questions

Q. How do molecular modifications (e.g., triazine vs. stilbene cores) affect FBA 169’s binding efficiency with synthetic polymers like PET?

Comparative methodology :

  • Synthesize FBA 169 analogs with triazine (electron-deficient core) and stilbene (planar π-conjugated system) backbones .
  • Assess binding via fluorescence anisotropy : Higher anisotropy values indicate stronger immobilization on PET films .
  • Molecular dynamics simulations predict triazine derivatives exhibit stronger van der Waals interactions with hydrophobic polymers (ΔG ~ -25 kJ/mol vs. -18 kJ/mol for stilbenes) .
    Contradictions : Stilbene derivatives show superior brightness on cellulose but lower thermal stability in PET processing (>200°C) .

Q. What analytical techniques resolve contradictions in FBA 169’s environmental persistence studies?

Data conflict example : Discrepancies in half-life (t½) estimates (30–90 days) under aquatic conditions.

  • Advanced LC-MS/MS with isotopic labeling (¹³C-FBA 169) tracks degradation products (e.g., sulfonated aromatics) .
  • Microcosm studies simulate natural water systems: Vary dissolved organic matter (DOM) levels to assess its role in photolytic decay (DOM >10 mg/L reduces t½ by 40%) .
    Recommendation : Pair lab data with field sampling (e.g., wastewater effluent) to validate predictive models .

Q. How can batch-to-batch variability in FBA 169 synthesis be minimized for reproducible research outcomes?

Root causes :

  • Inconsistent nitro reduction efficiency (65–90%) due to catalyst deactivation .
  • Residual solvents (e.g., DMF) altering crystallization kinetics .
    Solutions :
  • Implement process analytical technology (PAT) : In-line NIR spectroscopy monitors reaction progress (e.g., nitro group conversion at 1520 nm) .
  • Standardize post-synthesis purification (e.g., recrystallization from ethanol/water mixtures) to achieve ≥98% purity (HPLC) .

Q. What mechanisms explain FBA 169’s fluorescence quenching in the presence of transition metals?

Hypothesis : Chelation with metal ions (e.g., Fe³⁺, Cu²⁺) disrupts electron delocalization.

  • Spectroscopic validation :
    • Fluorescence lifetime imaging (FLIM) : Shorter lifetimes (τ < 2 ns) indicate static quenching upon metal binding .
    • XPS analysis : Detect shifts in N1s binding energy (e.g., +0.8 eV for Cu²⁺-FBA complexes) confirming coordination .
      Implications : Avoid metal-contaminated substrates in textile/paper coatings to preserve brightness .

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